molecular formula C16H29NO5 B13496029 tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate

tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate

Cat. No.: B13496029
M. Wt: 315.40 g/mol
InChI Key: OKCLXORZKHYOOR-GFCCVEGCSA-N
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate is a chemical compound known for its use in organic synthesis, particularly in the protection of amine groups. It is a derivative of carbamic acid and is often used in the synthesis of various organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acid chloride or anhydride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid or acetic acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate involves the formation of stable carbamate bonds. These bonds protect amine groups from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions, releasing the free amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-[(tert-butoxy)carbonyl]carbamate
  • tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate

Uniqueness

tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate is unique due to its specific structure, which provides stability and reactivity in organic synthesis. Its ability to protect amine groups and be selectively deprotected makes it valuable in multi-step synthesis processes .

Properties

Molecular Formula

C16H29NO5

Molecular Weight

315.40 g/mol

IUPAC Name

tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H29NO5/c1-11(2)12(9-10-18)17(13(19)21-15(3,4)5)14(20)22-16(6,7)8/h10-12H,9H2,1-8H3/t12-/m1/s1

InChI Key

OKCLXORZKHYOOR-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@@H](CC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(CC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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